Strontium is a chemical element with the symbol Sr and atomic number 38. It belongs to the alkaline earth metals group in the periodic table, which includes elements such as beryllium, magnesium, calcium, and barium. Strontium is characterized by its soft, silvery-white metallic appearance, often with a pale yellow tint. Its electron configuration is , indicating that it readily loses two electrons to form a stable ion. This ion is isoelectronic with the noble gas krypton, contributing to its chemical reactivity and the formation of various compounds .
Strontium does not occur freely in nature due to its high reactivity; instead, it is found in minerals such as celestine (strontium sulfate) and strontianite (strontium carbonate). The element has a melting point of approximately 777 °C and a boiling point of 1377 °C, with a density of about 2.582 g/cm³ at room temperature .
These reactions illustrate the compound's strong reducing properties and its ability to form various salts
Strontium plays a limited role in biological systems but can be absorbed by living organisms due to its chemical similarity to calcium. In humans, strontium is found primarily in bones, where it can substitute for calcium. Although it does not have a specific biological function, some studies suggest that strontium may influence bone health by promoting bone formation and reducing the risk of osteoporosis . In marine organisms, strontium is incorporated into shells and skeletons, indicating its biological significance in certain ecological contexts .
Strontium can be synthesized through several methods:
These methods highlight the various approaches to obtaining this reactive metal.
Strontium has diverse applications across different fields:
These applications underscore the compound's versatility in both industrial and medical domains.
Research has shown that strontium interacts with various biological systems and environmental factors:
These interaction studies provide insights into both the beneficial uses and potential hazards associated with strontium.
Strontium shares similarities with other alkaline earth metals such as calcium and barium. Here’s a comparison highlighting its uniqueness:
Compound | Atomic Number | Reactivity with Water | Common Uses |
---|---|---|---|
Calcium | 20 | Moderate | Bone health, construction |
Strontium | 38 | Moderate | Fireworks, medical applications |
Barium | 56 | High | Medical imaging (barium swallow) |
The isotopic geochemistry of strontium is fundamentally controlled by the radioactive decay of rubidium-87 to strontium-87, which forms the basis for understanding radiogenic processes in geological systems [8] [9]. Strontium has four naturally occurring isotopes: 84Sr (0.56%), 86Sr (9.86%), 87Sr (7.0%), and 88Sr (82.58%) [20]. Among these isotopes, only 87Sr is radiogenic, produced exclusively by the beta-minus decay of 87Rb with a half-life of 49.65 billion years [15] [9].
The abundance of 87Sr in geological materials varies according to the rubidium/strontium ratio and the age of the material [2]. The 87Sr/86Sr ratio serves as the fundamental parameter in geological investigations because these isotopes have similar abundances and the ratio remains essentially unchanged during weathering and transport through hydrological systems [1]. Natural variations in 87Sr/86Sr ratios can exceed 10 percent among different geological materials, with values in minerals and rocks ranging from approximately 0.7 to greater than 4.0 [20] [2].
The radiogenic relationship between rubidium and strontium follows the decay equation where the amount of 87Sr at any time is determined by the decay constant of 87Rb, the initial amount of 87Sr, and the time elapsed since formation [8] [10]. Rubidium-87 decays to strontium-87 through beta-minus emission with an energy of 282.275 keV [15]. The decay process is characterized as third forbidden non-unique, resulting in the direct formation of strontium-87 in its ground state [15].
Parameter | Value | Reference |
---|---|---|
Half-life of 87Rb | 49.65 × 10⁹ years | [15] |
Decay energy | 282.275 keV | [15] |
87Sr abundance in nature | 7.0% | [20] |
86Sr abundance in nature | 9.86% | [20] |
Natural 87Sr/86Sr range | 0.7 - >4.0 | [20] |
The distribution of rubidium and strontium in the Earth's crust and mantle creates distinctive isotopic signatures [8] [10]. Rubidium is highly incompatible during mantle melting, preferentially partitioning into crustal melts, while strontium is less incompatible [8] [10]. This fractionation results in rubidium enrichment in the continental crust relative to strontium, leading to higher 87Sr/86Sr ratios in crustal rocks over geological time [8] [10]. Conversely, the mantle becomes depleted in rubidium relative to strontium, maintaining lower 87Sr/86Sr ratios [8] [10].
Continental crustal rocks typically exhibit elevated 87Sr/86Sr ratios due to their high rubidium/strontium ratios and extended periods of radiogenic ingrowth [29] [28]. The evolution of strontium isotopes in the upper continental crust demonstrates systematic increases in 87Sr/86Sr ratios through time, with sediments showing progressively higher ratios correlating with their model ages [29]. This evolution is primarily controlled by rubidium/strontium fractionation processes in the upper crust [29].
Mantle-derived materials, including oceanic basalts, generally display 87Sr/86Sr ratios between 0.703 and 0.705, reflecting the depleted character of the upper mantle source regions [6] [28]. The seafloor hydrothermal flux maintains relatively constant 87Sr/86Sr values around 0.703-0.705, providing a non-radiogenic end-member for global strontium cycling [6].
Rubidium-strontium dating represents one of the most established radiometric dating techniques, utilized extensively for determining absolute ages of geological materials, particularly older minerals and rocks [11] [9]. The method relies on measuring the accumulation of radiogenic 87Sr produced by the decay of 87Rb over geological time scales [11] [9].
The fundamental principle of rubidium-strontium geochronology involves measuring both 87Sr/86Sr ratios and rubidium/strontium concentration ratios in multiple mineral phases or whole-rock samples [9] [11]. Different minerals crystallizing from the same magmatic source initially possess identical 87Sr/86Sr ratios but varying rubidium/strontium ratios due to chemical substitution preferences [9]. Rubidium readily substitutes for potassium in minerals, while strontium substitutes for calcium, resulting in mineral-specific rubidium/strontium ratios [9].
The analytical sequence typically follows these steps: sample selection and preparation, chemical dissolution, strontium separation through ion-exchange chromatography, and mass spectrometric analysis [2]. Modern analytical approaches have evolved from traditional mineral-separation techniques to in situ methods using laser ablation and mass spectrometry [3]. These advanced techniques allow age determination within minutes rather than weeks while preserving crucial geological context [3].
The construction of isochron diagrams provides graphical determination of ages by plotting isotopic ratios from multiple samples or mineral phases [11] [9]. The slope of the isochron line directly relates to the age of the system, while the y-intercept indicates the initial 87Sr/86Sr ratio at the time of formation [9]. This approach eliminates the need to assume initial isotopic compositions and provides internal consistency checks for closed-system behavior [11].
Mineral Phase | Typical Rb/Sr Range | Analytical Precision (±2σ) | Reference |
---|---|---|---|
Plagioclase | Low (0.01-0.1) | ±0.00004 | [9] [38] |
Hornblende | Low-Moderate (0.1-1.0) | ±0.00004 | [9] [38] |
Potassium feldspar | Moderate (1.0-10) | ±0.00004 | [9] [38] |
Biotite | High (10-100) | ±0.00004 | [9] [38] |
Muscovite | Very High (>100) | ±0.00004 | [9] [38] |
Rubidium-strontium geochronology has proven particularly valuable for dating Precambrian rocks, meteorites, and lunar samples where other dating methods may be less applicable [11]. The technique successfully constrains the timing of metamorphic events, providing insights into thermal evolution and tectonic processes [11]. Recent developments in in situ rubidium-strontium dating using inductively coupled plasma mass spectrometry allow rapid age determination with high spatial resolution [3].
The method demonstrates exceptional utility in dating igneous rocks, particularly those with high rubidium/strontium ratios [11]. Granitic rocks and pegmatites represent ideal targets due to their elevated rubidium concentrations and mineral assemblages with varying rubidium/strontium ratios [11]. Additionally, the technique contributes significantly to understanding early Earth processes and solar system chronology through analysis of ancient terrestrial rocks and extraterrestrial materials [11].
Strontium isotopic fractionation encompasses both mass-dependent and mass-independent processes that affect isotopic ratios during various geological and geochemical processes [4] [7]. Understanding these fractionation mechanisms is crucial for interpreting strontium isotope data in natural systems and distinguishing between source signatures and process-related modifications [4] [7].
Temperature-dependent fractionation during mineral precipitation represents a significant mechanism affecting strontium isotope ratios [32] [36]. Experimental studies on calcium carbonate precipitation demonstrate systematic relationships between temperature and stable strontium isotope fractionation [32]. Inorganically precipitated aragonite exhibits a temperature dependence of 0.0054 ± 0.0005‰ per degree Celsius for δ88/86Sr values [32]. Natural coral samples show enhanced temperature sensitivity with fractionation factors of 0.033 ± 0.005‰ per degree Celsius [32].
Gypsum precipitation from seawater provides insights into strontium isotope fractionation during evaporitic processes [4]. Experimental evaporation of natural seawater demonstrates preferential incorporation of heavier strontium isotopes into gypsum, contrasting with the behavior observed in carbonate minerals [4]. The isotope fractionation during gypsum formation averages approximately 0.20‰, with a range between 0.14 and 0.27‰ [4].
Process | Fractionation Factor (‰) | Temperature Range (°C) | Reference |
---|---|---|---|
Aragonite precipitation (inorganic) | 0.0054 ± 0.0005 per °C | 10-50 | [32] |
Coral aragonite precipitation | 0.033 ± 0.005 per °C | 23-27 | [32] |
Gypsum precipitation | 0.14-0.27 (average 0.20) | Variable | [4] |
Calcite precipitation | Variable with rate | 12.5-37.5 | [36] |
The precision of strontium isotope measurements depends critically on proper correction for instrumental effects [30] [33]. Modern multi-collector inductively coupled plasma mass spectrometry achieves external reproducibility better than ±0.00004 for 87Sr/86Sr ratios and ±0.04‰ for δ88/86Sr values when appropriate correction procedures are applied [38]. Secondary ion mass spectrometry provides higher spatial resolution but with reduced precision, typically achieving ±0.001 to 0.004 for individual spot analyses [30].
Strontium isotopes serve as powerful geochemical tracers for determining source provenance and tracking environmental mobility due to their conservative behavior during weathering and transport processes [1] [18]. The 87Sr/86Sr ratio functions as a geochemical fingerprint that reflects the age, composition, and origin of source rocks while remaining essentially unchanged during surface processes [1] [18].
The application of strontium isotopes for source provenance studies relies on the systematic relationship between 87Sr/86Sr ratios and the geological characteristics of source terranes [5] [13]. Different rock types exhibit characteristic isotopic signatures that reflect their formation age, rubidium/strontium ratios, and petrogenetic history [5] [37]. Young mafic rocks typically display low 87Sr/86Sr ratios (0.703-0.705), while older felsic rocks show elevated ratios that can exceed 0.720 [37] [5].
Bioavailable strontium isotope mapping provides baseline data for provenance studies across various spatial scales [5] [25]. Comprehensive datasets from different geological terranes demonstrate predictable geographic variability determined primarily by lithology [5] [25]. Carbonate rocks generally yield 87Sr/86Sr ratios between 0.707 and 0.709, reflecting ancient seawater compositions, while siliciclastic rocks show greater variability depending on their source rock compositions [25] [37].
Strontium isotopes effectively trace weathering processes and distinguish between different weathering regimes [13] [21]. The isotopic composition of surface and groundwaters directly reflects the weighted contribution from various rock types within their catchment areas [2] [13]. Studies in drainage basins demonstrate systematic relationships between water chemistry, strontium isotope ratios, and underlying lithologies [2].
Source Type | 87Sr/86Sr Range | Environmental Context | Reference |
---|---|---|---|
Paleozoic carbonates | 0.708-0.715 | Northern glaciated areas | [2] |
Devonian-Mississippian shales | 0.732-0.745 | Southern unglaciated areas | [2] |
Glacial deposits | ~0.715 | Mixed provenance | [2] |
Seawater (modern) | 0.70918 | Global ocean | [6] |
Mantle-derived rocks | 0.703-0.705 | Oceanic basalts | [6] |
Weathering processes selectively mobilize strontium from different mineral phases, creating systematic variations in dissolved strontium isotope ratios [13] [21]. Carbonate dissolution releases strontium with relatively low 87Sr/86Sr ratios, while silicate weathering contributes strontium with higher ratios [21] [13]. The relative contributions from these sources control the overall isotopic composition of surface waters and determine their temporal and spatial variability [13].
Strontium isotope analysis has revolutionized studies of human and animal mobility in archaeological and forensic contexts [16] [19]. The method exploits the incorporation of local strontium into biological tissues, particularly tooth enamel and bone, which preserve isotopic signatures reflecting geographic origin [16] [18]. Tooth enamel formed during childhood retains isotopic signatures of the residence location, enabling reconstruction of individual mobility patterns [16] [19].
Seawater strontium isotopic stratigraphy utilizes the temporal evolution of marine 87Sr/86Sr ratios to establish chronological frameworks and understand global geochemical cycles [6] [14]. The ocean maintains uniform strontium isotope ratios at any given time due to the long residence time of strontium (approximately 5.1 million years) compared to oceanic mixing times [35] [34].
The secular variation in seawater 87Sr/86Sr ratios reflects changes in the relative contributions from continental weathering and hydrothermal activity at mid-ocean ridges [6] [22]. Continental weathering provides strontium with elevated 87Sr/86Sr ratios, while hydrothermal processes contribute strontium with low ratios buffered at mantle values [6]. The balance between these fluxes determines the isotopic composition of seawater through geological time [6] [22].
The Phanerozoic seawater strontium isotope curve documents systematic variations that correlate with major tectonic and climatic events [6] [27]. The curve exhibits general trends from lower values in the early Phanerozoic to higher values in more recent periods, punctuated by significant excursions reflecting changes in global weathering patterns and volcanic activity [6] [14]. The most recent compilation provides high-resolution data for the past 600 million years with temporal resolution approaching 1 million years [27].
Marine minerals precipitating from seawater incorporate strontium with 87Sr/86Sr ratios identical to contemporaneous seawater, providing direct records of ancient marine isotopic compositions [14] [27]. Calcite, aragonite, gypsum, barite, and apatite all effectively preserve primary seawater signatures when unaltered by diagenetic processes [14]. These minerals form the foundation for strontium isotope chronostratigraphy and enable correlation of marine sequences across global scales [14] [27].
Time Period | 87Sr/86Sr Range | Temporal Resolution | Reference |
---|---|---|---|
Cenozoic | 0.7070-0.7092 | ~0.1 Ma | [27] |
Mesozoic | 0.7068-0.7080 | ~1 Ma | [14] |
Paleozoic | 0.7070-0.7090 | ~1-2 Ma | [6] |
Modern seawater | 0.70918 | Current | [27] |
The methodology requires careful evaluation of sample preservation and potential diagenetic alteration [14]. Well-preserved marine carbonates and phosphates provide the most reliable records, while samples showing evidence of recrystallization or contamination require additional screening [14]. Statistical treatment of large datasets helps identify primary signals and distinguish them from secondary alteration effects [14].
Recent developments in stable strontium isotope geochemistry provide complementary information about marine biogeochemical cycles [22]. A 35-million-year record derived from marine barite documents complex patterns in seawater δ88/86Sr values that reflect changes in carbonate mineralogy and burial locations [22]. The record shows initial decline between 35 and 15 million years ago, followed by increases from 15 to 5 million years ago, and subsequent decline to present values [22].
Flammable;Corrosive;Irritant